molecular formula C12H12N4O2 B2881211 1-(2-Methoxypyrimidin-5-yl)-3-phenylurea CAS No. 1396865-83-0

1-(2-Methoxypyrimidin-5-yl)-3-phenylurea

Cat. No. B2881211
CAS RN: 1396865-83-0
M. Wt: 244.254
InChI Key: TVRWUIREHJWALJ-UHFFFAOYSA-N
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Description

“1-(2-Methoxypyrimidin-5-yl)-3-phenylurea” is a chemical compound that contains a pyrimidine ring, which is a basic structure in many biological compounds . The methoxy group and phenyl group attached to the pyrimidine ring could potentially give this compound unique properties, but without specific research or data on this exact compound, it’s difficult to predict its characteristics.


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents attached to the pyrimidine ring . For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, “1-(2-Methoxypyrimidin-5-yl)ethanone” has a molecular weight of 152.15 .

Scientific Research Applications

Phenylurea Herbicides and Environmental Impact

  • Phenylurea herbicides, used globally for broadleaf weed control in cereals, have environmental concerns due to their persistence in soil and water. Understanding their fate is crucial for environmental safety. Biotic degradation plays a key role in mitigating their impact, emphasizing the importance of microbial intervention in managing residues of such compounds in agricultural settings (Hussain et al., 2015).

Methoxychlor as an Environmental Estrogen

  • Methoxychlor, a pesticide with proestrogenic activity, highlights the potential endocrine-disrupting effects of methoxy-substituted compounds. Understanding its metabolism and impact on reproductive health can inform the safe use and regulation of similar compounds (Cummings, 1997).

Methoxypyrazines in Grapes

  • Research on methoxypyrazines in grapes, which contribute to wine's herbaceous qualities, underscores the significance of methoxy groups in influencing sensory properties. This research could guide the modification of compounds for desired sensory attributes in food and beverages (Lei et al., 2018).

S-1 in Cancer Therapy

  • S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, demonstrates the therapeutic potential of pyrimidine derivatives in oncology, particularly in gastric cancer. Its efficacy and safety profile in clinical settings highlight the importance of biochemical modulation for enhancing therapeutic outcomes (Maehara, 2003).

Future Directions

The future directions for research on “1-(2-Methoxypyrimidin-5-yl)-3-phenylurea” would depend on its properties and potential applications. Pyrimidine derivatives have a wide range of applications in medicinal chemistry and drug discovery, so this could be a potential area of interest .

properties

IUPAC Name

1-(2-methoxypyrimidin-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-12-13-7-10(8-14-12)16-11(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRWUIREHJWALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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